Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester
Brand Name: Vulcanchem
CAS No.: 68282-25-7
VCID: VC0105019
InChI: InChI=1S/C14H21NO7/c1-4-7-10(16)15-9-14(8-5-2,13(20)21-6-3)22-12(19)11(17)18/h5,8H,4,6-7,9H2,1-3H3,(H,15,16)(H,17,18)/p-1
SMILES: CCCC(=O)NCC(C=CC)(C(=O)OCC)OC(=O)C(=O)[O-]
Molecular Formula: C14H20NO7-
Molecular Weight: 314.314

Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester

CAS No.: 68282-25-7

Cat. No.: VC0105019

Molecular Formula: C14H20NO7-

Molecular Weight: 314.314

* For research use only. Not for human or veterinary use.

Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester - 68282-25-7

Specification

CAS No. 68282-25-7
Molecular Formula C14H20NO7-
Molecular Weight 314.314
IUPAC Name 2-[2-[(butanoylamino)methyl]-1-ethoxy-1-oxopent-3-en-2-yl]oxy-2-oxoacetate
Standard InChI InChI=1S/C14H21NO7/c1-4-7-10(16)15-9-14(8-5-2,13(20)21-6-3)22-12(19)11(17)18/h5,8H,4,6-7,9H2,1-3H3,(H,15,16)(H,17,18)/p-1
Standard InChI Key PQOZRESMERWYCB-UHFFFAOYSA-M
SMILES CCCC(=O)NCC(C=CC)(C(=O)OCC)OC(=O)C(=O)[O-]

Introduction

Chemical Properties and Structure

Molecular Identity

Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester possesses a well-defined molecular structure characterized by several key functional groups. As a derivative of ethanedioic acid (oxalic acid), the compound contains a modified backbone with ethoxycarbonyl and 1-oxobutylamino groups attached to a propenyl structure, which is further esterified with ethanol.

Chemical Identifiers

The compound is uniquely identified through various chemical nomenclature systems and identifiers, as detailed in Table 1.

Table 1: Chemical Identifiers for Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester

ParameterValue
CAS Number68282-25-7
Molecular FormulaC14H21NO7
Molecular Weight315.32 g/mol
IUPAC Name2-[2-[(butanoylamino)methyl]-1-ethoxy-1-oxopent-3-en-2-yl]oxy-2-oxoacetate
Standard InChIInChI=1S/C14H21NO7/c1-4-7-10(16)15-9-14(8-5-2,13(20)21-6-3)22-12(19)11(17)18/h5,8H,4,6-7,9H2,1-3H3,(H,15,16)(H,17,18)/p-1
Standard InChIKeyPQOZRESMERWYCB-UHFFFAOYSA-M
SMILESCCCC(=O)NCC(C=CC)(C(=O)OCC)OC(=O)C(=O)[O-]
PubChem Compound ID71367437

The compound's chemical structure incorporates multiple functional groups, including:

  • Ester linkages

  • Amide functionality

  • Alkene moiety

  • Carboxylic acid derivatives

  • Oxalic acid core structure

Structural Features

The molecular structure reveals a complex arrangement where ethanedioic acid is modified through several chemical transformations. Key structural features include:

  • An oxalic acid (ethanedioic acid) backbone

  • Ethoxycarbonyl substitution

  • 1-oxobutylamino group attachment to a propenyl structure

  • Ethyl esterification

  • Carboxylate functionality

These structural elements likely contribute to the compound's reactivity profile and potential applications in organic synthesis or as an intermediate in more complex chemical transformations.

Physical Properties

Appearance and State

At standard temperature and pressure, ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester presents as a pale yellow oil . This physical state is consistent with many complex organic compounds containing multiple oxygen-containing functional groups and a moderate carbon chain length.

Physical Parameters

The physical properties of the compound are summarized in Table 2, based on available data from commercial suppliers and chemical databases.

Table 2: Physical Properties of Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester

PropertyValueSource
Physical StatePale Yellow Oil
Molecular Weight315.32 g/mol
Molecular FormulaC14H21NO7
Typical Purity>96%

Due to the limited information available in the scientific literature regarding this compound, additional physical properties such as boiling point, melting point, density, refractive index, and solubility parameters remain undocumented in the accessible research databases.

Applications

Research Applications

Based on its chemical structure and the contexts in which it appears in chemical catalogs, ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester likely serves as:

  • A specialized building block in organic synthesis

  • An intermediate in the preparation of more complex molecules

  • A research tool in studies involving oxalic acid derivatives

  • A potential reagent in studies of esterification or amidation chemistry

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